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molecular formula C11H13F3N2O B066228 1-(4-(Trifluoromethoxy)phenyl)piperazine CAS No. 187669-62-1

1-(4-(Trifluoromethoxy)phenyl)piperazine

Cat. No. B066228
M. Wt: 246.23 g/mol
InChI Key: UWPIAGRNHBMGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449576B1

Procedure details

Piperazine (0.588 g, 6.84 mmol), Pd(II)acetate (0.027 g, 0.123 mmol), sodium t-butoxide (0.837 g, 10.06 mmol) and BINAP (0.154 g, 0.286 mmol) were stirred at room temperature in 10 mL dry toluene for 15 min. 4-trifluoromethoxy bromo benzene (1.5 g, 6.22 mmol) in 10 mL dry toluene was added into the reaction mixture. Then the reaction mixture was refluxed at 110° C. for 20 hrs. The reaction mixture was filtered through a celite bed, washed with toluene, concentrated, ethyl acetate added and then extracted with 1.5 (N) aqueous HCl solution three times. The combined aqueous layers were washed with diethyl ether. The aqueous layer was neutralized with 10% aqueous sodium hydroxide solution and then extracted with ethyl acetate three times. The combined ethyl acetate layers were washed with water and saturated brine solution, dried over anhydrous sodium sulfate and concentrated to afford the product.
Quantity
0.588 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(II)acetate
Quantity
0.027 g
Type
reactant
Reaction Step One
Quantity
0.837 g
Type
reactant
Reaction Step One
Name
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CC(C)([O-])C.[Na+].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1.[F:59][C:60]([F:70])([F:69])[O:61][C:62]1[CH:67]=[CH:66][C:65](Br)=[CH:64][CH:63]=1>C1(C)C=CC=CC=1>[F:59][C:60]([F:69])([F:70])[O:61][C:62]1[CH:67]=[CH:66][C:65]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[CH:64][CH:63]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.588 g
Type
reactant
Smiles
N1CCNCC1
Name
Pd(II)acetate
Quantity
0.027 g
Type
reactant
Smiles
Name
Quantity
0.837 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0.154 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)Br)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite bed
WASH
Type
WASH
Details
washed with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate added
EXTRACTION
Type
EXTRACTION
Details
extracted with 1.5 (N) aqueous HCl solution three times
WASH
Type
WASH
Details
The combined aqueous layers were washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water and saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the product

Outcomes

Product
Name
Type
Smiles
FC(OC1=CC=C(C=C1)N1CCNCC1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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